molecular formula C16H18N4O4S B12272188 3-methyl-5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one

3-methyl-5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B12272188
M. Wt: 362.4 g/mol
InChI Key: JJGDNMZCDAWOTP-UHFFFAOYSA-N
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Description

3-methyl-5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a combination of several functional groups, including an imidazole ring, an azetidine ring, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the imidazole ring through the reaction of glyoxal and ammonia . The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors . The final step involves the sulfonylation and coupling of the different rings to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), dimethyl sulfoxide (DMSO)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides or sulfones, while reduction with sodium borohydride can produce alcohols.

Mechanism of Action

The mechanism of action of 3-methyl-5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity . The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

3-methyl-5-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H18N4O4S/c1-11-17-5-6-19(11)8-12-9-20(10-12)25(22,23)13-3-4-15-14(7-13)18(2)16(21)24-15/h3-7,12H,8-10H2,1-2H3

InChI Key

JJGDNMZCDAWOTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C

Origin of Product

United States

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